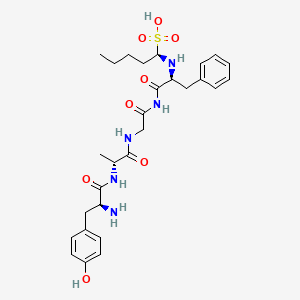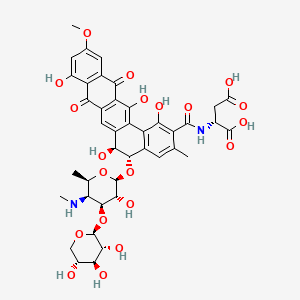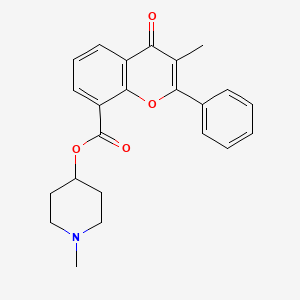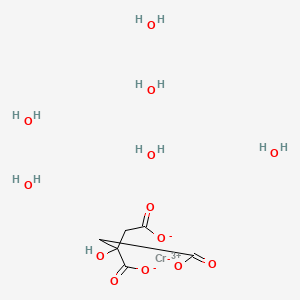
Chromic citrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic citrate hexahydrate is a chemical compound with the formula Cr(C6H5O7)3·6H2O. It is a coordination complex where chromium is bound to citrate ligands and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .
Scientific Research Applications
Chromic citrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .
Comparison with Similar Compounds
- Chromium(III) chloride hexahydrate (CrCl3·6H2O)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) nitrate (Cr(NO3)3)
- Chromium(III) acetate (Cr(C2H3O2)3)
Comparison: Chromic citrate hexahydrate is unique due to its citrate ligands, which provide specific coordination geometry and reactivity. Unlike other chromium(III) compounds, it has enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medical applications. The citrate ligands also facilitate its role in metabolic pathways, distinguishing it from other chromium(III) complexes .
Properties
CAS No. |
96030-95-4 |
|---|---|
Molecular Formula |
C6H17CrO13 |
Molecular Weight |
349.19 g/mol |
IUPAC Name |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |
InChI |
InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |
InChI Key |
INHSZNHCJAIFJF-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


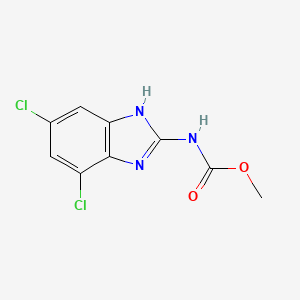
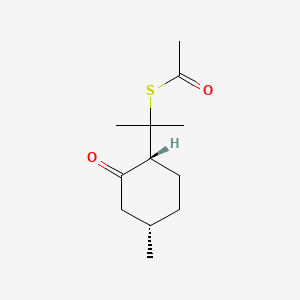
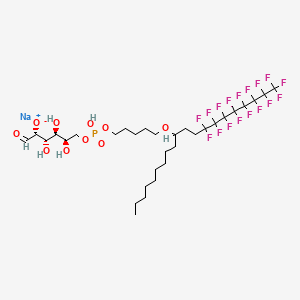
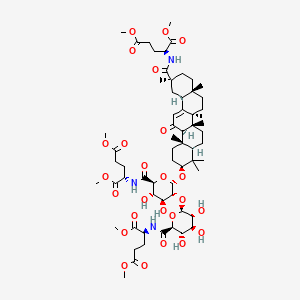
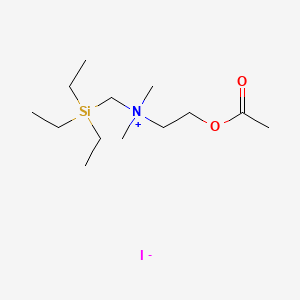
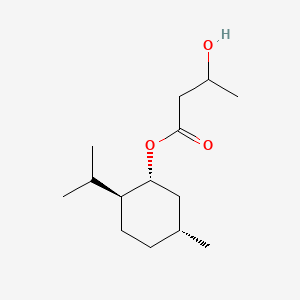


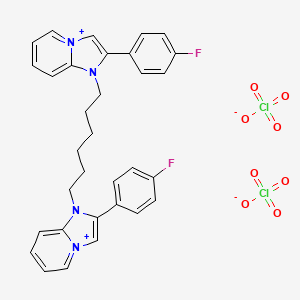

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
